Cas no 2703764-98-9 (5-{7-amino-5-azaspiro2.4heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
5-{7-amino-5-azaspiro2.4heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 5-{7-amino-5-azaspiro[2.4]heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- EN300-33362896
- 2703764-98-9
- 5-{7-amino-5-azaspiro2.4heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
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- Inchi: 1S/C19H20N4O4/c20-14-8-22(9-19(14)5-6-19)10-1-2-11-12(7-10)18(27)23(17(11)26)13-3-4-15(24)21-16(13)25/h1-2,7,13-14H,3-6,8-9,20H2,(H,21,24,25)
- InChI Key: SNYGRSAATWSIOQ-UHFFFAOYSA-N
- SMILES: O=C1C2=C(C(N1C1C(NC(CC1)=O)=O)=O)C=CC(=C2)N1CC(C2(C1)CC2)N
Computed Properties
- Exact Mass: 368.14845513g/mol
- Monoisotopic Mass: 368.14845513g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 2
- Complexity: 733
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 113Ų
5-{7-amino-5-azaspiro2.4heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-33362896-1g |
5-{7-amino-5-azaspiro[2.4]heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2703764-98-9 | 1g |
$0.0 | 2023-09-04 | ||
| Enamine | EN300-33362896-1.0g |
5-{7-amino-5-azaspiro[2.4]heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2703764-98-9 | 95.0% | 1.0g |
$0.0 | 2025-03-18 |
5-{7-amino-5-azaspiro2.4heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 5-{7-amino-5-azaspiro2.4heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
5-{7-Amino-5-Azaspiro[2.4]Heptan-5-Yl}-2-(2,6-Dioxopiperidin-3-Yl)-2,3-Dihydro-1H-Isoindole-1,3-Dione: A Comprehensive Overview
The compound 5-{7-amino-5-azaspiro[2.4]heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione, identified by the CAS registry number NO2703764989, represents a complex organic molecule with significant potential in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and industry professionals alike.
The molecular structure of this compound is characterized by a spirocyclic framework, which is a key feature contributing to its stability and bioavailability. The spiro[2.4]heptane moiety within the molecule introduces rigidity and enhances the molecule's ability to interact with biological targets. Additionally, the presence of the isoindole dione core suggests potential applications in kinase inhibition and other enzyme-related therapeutic interventions.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving advanced coupling reactions and cyclization techniques. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring that this compound can be produced on a larger scale for preclinical studies.
In terms of biological activity, this compound has demonstrated potent inhibitory effects against several disease-associated enzymes. For instance, studies have shown its ability to inhibit kinases involved in cancer progression and inflammatory pathways. These findings underscore its potential as a lead compound for drug development programs targeting oncology and inflammatory diseases.
The integration of computational chemistry tools has further enhanced our understanding of this compound's interactions with biological systems. Molecular docking studies have revealed favorable binding affinities with key protein targets, providing insights into its mechanism of action. Such computational approaches are invaluable in guiding further optimization efforts to improve potency and selectivity.
Moreover, recent research has explored the pharmacokinetic properties of this compound, focusing on its absorption, distribution, metabolism, and excretion profiles. Early results indicate that it exhibits favorable pharmacokinetic characteristics, making it a promising candidate for oral administration.
In conclusion, the compound 5-{7-amino-5-azaspiro[2.4]heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione represents a significant advancement in medicinal chemistry. Its unique structure, coupled with promising biological activity and favorable pharmacokinetic properties, positions it as a valuable asset in the development of novel therapeutic agents.
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